Ethyl Stilbene-4-carboxylate
Overview
Description
Ethyl Stilbene-4-carboxylate is a synthetic organic compound with the molecular formula C17H16O2. It is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Stilbene-4-carboxylate can be synthesized through several methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are known for their high selectivity and yield . For instance, the Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to form the desired stilbene derivative. The Horner-Wadsworth-Emmons reaction, on the other hand, uses phosphonate esters and provides high E-selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free conditions and efficient catalysts can enhance the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl Stilbene-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic alkanes to carboxylic acids.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bonds in stilbene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic rings of this compound.
Major Products: The major products formed from these reactions include hydroxylated, methoxylated, and other substituted stilbene derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Ethyl Stilbene-4-carboxylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of Ethyl Stilbene-4-carboxylate involves its interaction with various molecular targets and pathways. Stilbenes, including this compound, are known to exhibit their effects through multiple mechanisms, such as:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl Stilbene-4-carboxylate can be compared with other similar compounds, such as resveratrol, pterostilbene, and combretastatin. These compounds share a common stilbene backbone but differ in their functional groups and biological activities . For instance:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, commonly found in grapes and red wine.
Pterostilbene: Exhibits enhanced bioavailability and is used in the treatment of diabetes and cancer.
Combretastatin: A potent anticancer agent that disrupts the formation of blood vessels in tumors.
Properties
IUPAC Name |
ethyl 4-[(E)-2-phenylethenyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGAPDZGPQIDL-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-30-3 | |
Record name | NSC18743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.